N-(4-Bromo-3-chlorobenzyl)-1-(4,4-difluorocyclohexyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromo-3-chlorobenzyl)-1-(4,4-difluorocyclohexyl)methanamine: is an organic compound characterized by the presence of a benzyl group substituted with bromine and chlorine, and a cyclohexyl group substituted with fluorine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-3-chlorobenzyl)-1-(4,4-difluorocyclohexyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-chlorobenzyl chloride and 4,4-difluorocyclohexylamine.
Nucleophilic Substitution Reaction: The key step involves a nucleophilic substitution reaction where 4,4-difluorocyclohexylamine reacts with 4-bromo-3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for cost, yield, and safety would be implemented, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-3-chlorobenzyl)-1-(4,4-difluorocyclohexyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-(4-Bromo-3-chlorobenzyl)-1-(4,4-difluorocyclohexyl)methanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving neurotransmitter systems.
Industrial Applications: Potential use in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Bromo-3-chlorobenzyl)-1-(4,4-difluorocyclohexyl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromo-3-chlorobenzyl)-1-(4-fluorocyclohexyl)methanamine
- N-(4-Bromo-3-chlorobenzyl)-1-(4,4-dichlorocyclohexyl)methanamine
- N-(4-Bromo-3-chlorobenzyl)-1-(4,4-dimethylcyclohexyl)methanamine
Uniqueness
N-(4-Bromo-3-chlorobenzyl)-1-(4,4-difluorocyclohexyl)methanamine is unique due to the presence of both bromine and chlorine on the benzyl group and the difluorocyclohexyl moiety. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[(4-bromo-3-chlorophenyl)methyl]-1-(4,4-difluorocyclohexyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrClF2N/c15-12-2-1-11(7-13(12)16)9-19-8-10-3-5-14(17,18)6-4-10/h1-2,7,10,19H,3-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRHLQMGLJUJJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNCC2=CC(=C(C=C2)Br)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.